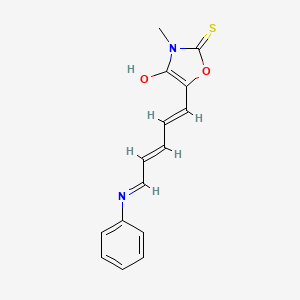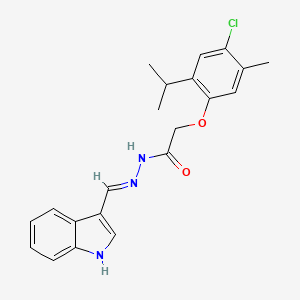
5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a conjugated pentadienylidene system
準備方法
The synthesis of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step involves the substitution of an oxygen atom in the oxazolidinone ring with a sulfur atom, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Formation of the pentadienylidene system: This can be accomplished through a series of condensation reactions involving aniline and a suitable diene precursor.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or the oxazolidinone ring to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions for these reactions vary depending on the desired transformation, but they generally involve standard organic synthesis techniques.
科学的研究の応用
5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery or as a biochemical probe.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The conjugated pentadienylidene system and the thioxo group could play crucial roles in these interactions, potentially affecting electron transfer processes or redox states.
類似化合物との比較
Similar compounds to 5-(5-anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one include:
N-(5-anilino-2,4-pentadienylidene)aniline: This compound shares the pentadienylidene system but lacks the oxazolidinone ring and thioxo group.
N-(3-(phenylimino)propenyl)aniline: This compound has a similar conjugated system but differs in the specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4g/mol |
IUPAC名 |
4-hydroxy-3-methyl-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-oxazole-2-thione |
InChI |
InChI=1S/C15H14N2O2S/c1-17-14(18)13(19-15(17)20)10-6-3-7-11-16-12-8-4-2-5-9-12/h2-11,18H,1H3/b7-3+,10-6+,16-11? |
InChIキー |
YBHWKGWMUYSLEE-XXJOFDLVSA-N |
SMILES |
CN1C(=C(OC1=S)C=CC=CC=NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-4-chloro-6-{[(1-octyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B1189053.png)
![2,6-Ditert-butyl-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenol](/img/no-structure.png)
![3-(3,5-Dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189057.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1189058.png)
![2-[N-(1-allyl-1H-benzimidazol-2-yl)ethanimidoyl]-5-chlorophenol](/img/structure/B1189059.png)
![2-[(2,6-dimethylphenoxy)methyl]-3-[(1H-indol-3-ylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B1189061.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B1189062.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B1189067.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-nitrobenzohydrazide](/img/structure/B1189068.png)

![4-[(1,3-benzothiazol-2-ylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B1189072.png)
